molecular formula C15H22ClNO2 B6596035 1(2H)-Pyridineethanol, 3,6-dihydro-alpha-((o-tolyloxy)methyl)-, hydrochloride CAS No. 6775-25-3

1(2H)-Pyridineethanol, 3,6-dihydro-alpha-((o-tolyloxy)methyl)-, hydrochloride

Cat. No. B6596035
CAS RN: 6775-25-3
M. Wt: 283.79 g/mol
InChI Key: ULNVWYGFIUFKDR-UHFFFAOYSA-N
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Description

1(2H)-Pyridineethanol, 3,6-dihydro-alpha-((o-tolyloxy)methyl)-, hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

1(2H)-Pyridineethanol, 3,6-dihydro-alpha-((o-tolyloxy)methyl)-, hydrochloride has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have activity as a selective norepinephrine reuptake inhibitor, making it a potential candidate for the treatment of depression and other mood disorders. It has also been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging.

Mechanism of Action

The mechanism of action of 1(2H)-Pyridineethanol, 3,6-dihydro-alpha-((o-tolyloxy)methyl)-, hydrochloride involves its ability to selectively inhibit the reuptake of norepinephrine, a neurotransmitter involved in the regulation of mood and arousal. By increasing the concentration of norepinephrine in the synaptic cleft, this compound may help to alleviate symptoms of depression and other mood disorders.
Biochemical and Physiological Effects:
Studies have shown that 1(2H)-Pyridineethanol, 3,6-dihydro-alpha-((o-tolyloxy)methyl)-, hydrochloride has a high affinity for the norepinephrine transporter, with minimal activity at other monoamine transporters. This selectivity may make it a promising candidate for the treatment of depression and other mood disorders. In addition, its potential use as a radiotracer in PET imaging may allow for the visualization of norepinephrine transporter activity in vivo.

Advantages and Limitations for Lab Experiments

One major advantage of 1(2H)-Pyridineethanol, 3,6-dihydro-alpha-((o-tolyloxy)methyl)-, hydrochloride is its high purity and yield, which makes it a reliable source for scientific research. However, its limited solubility in water may pose challenges for certain experiments. In addition, its potential use as a radiotracer in PET imaging may require specialized equipment and expertise.

Future Directions

There are several potential future directions for the study of 1(2H)-Pyridineethanol, 3,6-dihydro-alpha-((o-tolyloxy)methyl)-, hydrochloride. One area of interest is its potential use in combination with other antidepressant drugs to enhance their efficacy. Another potential direction is the development of more potent and selective norepinephrine reuptake inhibitors based on the structure of this compound. Additionally, further research may be needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 1(2H)-Pyridineethanol, 3,6-dihydro-alpha-((o-tolyloxy)methyl)-, hydrochloride involves the reaction of 3,6-dihydro-2H-pyran-2-one with 2-(bromomethyl)phenol in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. This method has been optimized for high yield and purity, making it a reliable source for obtaining the compound.

properties

IUPAC Name

1-(3,6-dihydro-2H-pyridin-1-yl)-3-(2-methylphenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-13-7-3-4-8-15(13)18-12-14(17)11-16-9-5-2-6-10-16;/h2-5,7-8,14,17H,6,9-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNVWYGFIUFKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2CCC=CC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50987079
Record name 1-(3,6-Dihydropyridin-1(2H)-yl)-3-(2-methylphenoxy)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50987079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1(2H)-Pyridineethanol, 3,6-dihydro-alpha-((o-tolyloxy)methyl)-, hydrochloride

CAS RN

6775-25-3
Record name Tolpronine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006775253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,6-Dihydropyridin-1(2H)-yl)-3-(2-methylphenoxy)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50987079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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